molecular formula C7H10N2O2S B2560360 7,7-Dioxo-7lambda6-thia-1-azabicyclo[3.2.1]octane-5-carbonitrile CAS No. 2375274-80-7

7,7-Dioxo-7lambda6-thia-1-azabicyclo[3.2.1]octane-5-carbonitrile

Cat. No. B2560360
CAS RN: 2375274-80-7
M. Wt: 186.23
InChI Key: AIZDYQXWHQMMSX-UHFFFAOYSA-N
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Description

“7,7-Dioxo-7lambda6-thia-1-azabicyclo[3.2.1]octane-5-carbonitrile” is a chemical compound with the CAS Number: 2375274-80-7 . It has a molecular weight of 186.23 . The IUPAC name for this compound is (1R,5R)-7-thia-1-azabicyclo [3.2.1]octane-5-carbonitrile 7,7-dioxide .


Molecular Structure Analysis

The InChI code for “7,7-Dioxo-7lambda6-thia-1-azabicyclo[3.2.1]octane-5-carbonitrile” is 1S/C7H10N2O2S/c8-4-7-2-1-3-9 (5-7)12 (10,11)6-7/h1-3,5-6H2 . This code provides a unique representation of the molecule’s structure.

Scientific Research Applications

Synthesis and Structural Insights

The structural complexity and unique properties of bicyclic compounds such as 7,7-Dioxo-7lambda6-thia-1-azabicyclo[3.2.1]octane-5-carbonitrile have intrigued chemists for decades, leading to various synthetic approaches and studies on their properties. For instance, the diastereoselective construction of the 6-oxa-2-azabicyclo[3.2.1]octane scaffold from chiral α-hydroxyaldehyde derivatives through the Aza-Prins reaction has been demonstrated, opening new routes for asymmetric synthesis of related derivatives (Mahía et al., 2017). Similarly, desymmetrization strategies via ring-closing metathesis have been employed to synthesize 6,8-dioxabicyclo[3.2.1]octanes, further showcasing the versatility in accessing such bicyclic structures (Burke et al., 1999).

Reactivity and Applications

The reactivity of similar bicyclic compounds has been explored, revealing intriguing transformations. For example, the study on 5-hydroxy-7-oxo-6-azabicyclo[3.2.1]octane-1,2,2-tricarbonitriles showed their reactivity with bases, leading to various cyclic compounds, highlighting the potential for synthesizing complex molecules from simpler bicyclic precursors (Ershov et al., 2001). Moreover, the use of glycine to catalyze the diastereoselective synthesis of 6-imino-2,7-dioxabicyclo[3.2.1]octanes in an aqueous medium showcases an environmentally friendly approach to accessing these structures (Ershov et al., 2015).

Safety and Hazards

The safety information available indicates that “7,7-Dioxo-7lambda6-thia-1-azabicyclo[3.2.1]octane-5-carbonitrile” should be handled with care. The compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

7,7-dioxo-7λ6-thia-1-azabicyclo[3.2.1]octane-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2S/c8-4-7-2-1-3-9(5-7)12(10,11)6-7/h1-3,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIZDYQXWHQMMSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CN(C1)S(=O)(=O)C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7,7-Dioxo-7lambda6-thia-1-azabicyclo[3.2.1]octane-5-carbonitrile

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